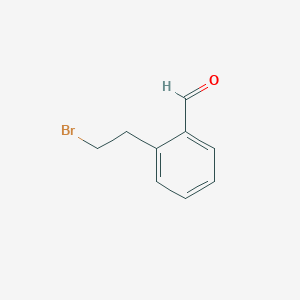

2-(2-Bromoethyl)benzaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

2-(2-bromoethyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO/c10-6-5-8-3-1-2-4-9(8)7-11/h1-4,7H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHDOYZATHWYOJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CCBr)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20443076 | |

| Record name | 2-(2-bromoethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20443076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22901-09-3 | |

| Record name | 2-(2-bromoethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20443076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-bromoethyl)benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-(2-Bromoethyl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Bromoethyl)benzaldehyde is a bifunctional organic compound of significant interest in synthetic chemistry, particularly in the fields of pharmaceutical and fine chemical manufacturing. Its structure, incorporating both a reactive aldehyde and a bromoethyl group, makes it a versatile intermediate for the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, detailed experimental protocols, and its role as a precursor in the synthesis of heterocyclic compounds.

Core Chemical and Physical Properties

Data Presentation: Physicochemical Properties

| Property | Value | Source(s) |

| IUPAC Name | This compound | [2] |

| CAS Number | 22901-09-3 | [1][2][3] |

| Molecular Formula | C₉H₉BrO | [1][2] |

| Molecular Weight | 213.07 g/mol | [1][2] |

| Physical State | Pale yellow liquid | [1] |

| Density | 1.448 g/cm³ | [1][4] |

| Boiling Point | 273.74 - 274.3 °C at 760 mmHg | [1][4][5] |

| Refractive Index | 1.5858 | [4][5] |

| Flash Point | 81 °C | [4][5] |

Reactivity and Synthetic Applications

The chemical utility of this compound stems from the dual reactivity of its functional groups. The aldehyde group is susceptible to nucleophilic addition, oxidation, and reduction, while the bromoethyl group readily undergoes nucleophilic substitution reactions.[1] This allows for a wide range of chemical transformations, making it a valuable building block for the synthesis of various heterocyclic compounds, including isoquinolines, which are prevalent scaffolds in medicinal chemistry.[6][7][8]

Logical Relationship: Synthetic Utility

Caption: Synthetic utility of this compound.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and analysis of this compound, based on established chemical principles and related literature procedures.

Synthesis

A plausible synthetic route to this compound involves the oxidation of the corresponding alcohol, 2-(2-bromoethyl)benzyl alcohol. This precursor can be synthesized from 1,2-benzenedimethanol.

Protocol: Synthesis of 2-(2-Bromoethyl)benzyl Alcohol

-

Materials: 1,2-benzenedimethanol, 48% hydrobromic acid, 1N sodium hydroxide (B78521) solution, ethyl acetate (B1210297), saturated sodium bicarbonate solution, brine, anhydrous sodium sulfate.

-

Procedure:

-

To 15.0 mL of 48% hydrobromic acid, add 4.0 g (29.0 mmol) of 1,2-benzenedimethanol.

-

Stir the reaction mixture vigorously at room temperature for 2 hours.

-

Neutralize the reaction mixture to pH 7 by the dropwise addition of 1N sodium hydroxide solution.

-

Dilute the mixture with 200 mL of ethyl acetate and transfer to a separatory funnel.

-

Wash the organic phase sequentially with 20 mL of saturated sodium bicarbonate solution and 20 mL of brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-(2-bromoethyl)benzyl alcohol.[9]

-

Protocol: Oxidation to this compound (Swern Oxidation)

-

Materials: Oxalyl chloride, dimethyl sulfoxide (B87167) (DMSO), dichloromethane (B109758) (DCM), triethylamine (B128534), crude 2-(2-bromoethyl)benzyl alcohol.

-

Procedure:

-

Prepare a solution of oxalyl chloride (1.2 equivalents) in anhydrous DCM and cool to -78 °C under an inert atmosphere.

-

Add a solution of DMSO (2.2 equivalents) in DCM dropwise, maintaining the temperature at -78 °C.

-

After stirring for 15 minutes, add a solution of crude 2-(2-bromoethyl)benzyl alcohol (1.0 equivalent) in DCM dropwise.

-

Stir the reaction mixture at -78 °C for 1 hour.

-

Add triethylamine (5.0 equivalents) and allow the reaction to warm to room temperature.

-

Quench the reaction with water and extract the product with DCM.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[10]

-

Purification

The crude this compound can be purified by silica (B1680970) gel column chromatography.

Protocol: Column Chromatography

-

Materials: Crude this compound, silica gel (230-400 mesh), hexane (B92381), ethyl acetate.

-

Procedure:

-

Prepare a slurry of silica gel in hexane and pack a chromatography column.

-

Dissolve the crude product in a minimal amount of the eluent.

-

Load the sample onto the column.

-

Elute the column with a gradient of ethyl acetate in hexane (e.g., starting with 5% ethyl acetate and gradually increasing to 20%).

-

Collect fractions and monitor by thin-layer chromatography (TLC).

-

Combine the fractions containing the pure product and remove the solvent under reduced pressure.[9]

-

Workflow Diagram: Synthesis and Purification

Caption: Workflow for the synthesis and purification.

Analytical Characterization

The identity and purity of this compound are typically confirmed by spectroscopic methods.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aldehyde proton (singlet, ~10 ppm), aromatic protons (multiplets, ~7.2-7.8 ppm), and the two methylene (B1212753) groups of the bromoethyl chain (triplets, in the range of ~3.2-3.8 ppm).

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will display a signal for the carbonyl carbon around 192 ppm, signals for the aromatic carbons, and two signals for the aliphatic carbons of the bromoethyl group.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit a strong absorption band for the carbonyl (C=O) stretch of the aldehyde at approximately 1700 cm⁻¹. Other characteristic peaks include those for aromatic C-H and C=C stretching.[11]

Safety and Handling

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation.[2] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. Its dual reactivity provides a powerful tool for the construction of diverse heterocyclic systems. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers and scientists working with this compound.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | C9H9BrO | CID 10656207 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 22901-09-3 [chemicalbook.com]

- 4. This compound CAS#: 22901-09-3 [m.chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]

- 8. A Versatile Synthesis of Substituted Isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2-(BROMOMETHYL)BENZYL ALCOHOL, 95% synthesis - chemicalbook [chemicalbook.com]

- 10. "Synthesis of benzaldehyde by Swern oxidation of benzyl alcohol in a co" by LIN ZHU, XIAOHUI XU et al. [journals.tubitak.gov.tr]

- 11. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to the Molecular Structure of 2-(2-Bromoethyl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and analytical data of 2-(2-Bromoethyl)benzaldehyde, a key intermediate in pharmaceutical and fine chemical synthesis.[1] Due to the limited availability of direct experimental spectroscopic data, this document presents predicted spectral analyses based on established principles and data from analogous compounds.

Chemical Identity and Physical Properties

This compound is an aromatic compound characterized by a benzaldehyde (B42025) ring substituted at the ortho position with a bromoethyl group.[1] This bifunctional molecule's reactivity makes it a versatile building block in organic synthesis.[1]

Table 1: Chemical Identifiers and Physical Properties

| Property | Value | Reference |

| IUPAC Name | This compound | [2] |

| CAS Number | 22901-09-3 | [1][2][3] |

| Molecular Formula | C₉H₉BrO | [1][2][3] |

| Molecular Weight | 213.07 g/mol | [1][2] |

| Appearance | Pale yellow liquid (typical) | [1] |

| Density | 1.448 g/cm³ | [1][3] |

| Boiling Point | 273.74 °C at 760 mmHg | [1] |

| Flash Point | 81 °C | [3] |

Synthesis and Experimental Protocols

Proposed Synthetic Pathway: Ortho-Formylation of (2-Bromoethyl)benzene (B7723623)

A potential method for the synthesis of this compound is the Rieche formylation, which introduces an aldehyde group onto an aromatic ring.

-

Reaction: (2-Bromoethyl)benzene reacts with a formylating agent, such as dichloromethyl methyl ether, in the presence of a Lewis acid catalyst like titanium tetrachloride, to yield this compound. The ortho isomer would need to be separated from the para isomer, which is also likely to form.

Experimental Protocol (Adapted from the synthesis of the 4-isomer)[4]

-

Reaction Setup: A solution of (2-bromoethyl)benzene (1 equivalent) in an anhydrous solvent such as dichloromethane (B109758) is cooled to 0°C in an ice bath under an inert atmosphere.

-

Addition of Reagents: A Lewis acid, such as titanium tetrachloride (2 equivalents), is added dropwise to the stirred solution. Following this, the formylating agent, for instance, dichloromethyl methyl ether (1 equivalent), is added dropwise while maintaining the low temperature.

-

Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred for a designated period (e.g., 1 hour), with progress monitored by thin-layer chromatography (TLC).

-

Workup: The reaction is quenched by pouring it into a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried over an anhydrous salt like sodium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product, a mixture of ortho and para isomers, would then be purified using column chromatography to isolate the desired this compound.

Molecular Structure Elucidation: Spectroscopic Analysis (Predicted)

Direct experimental spectra for this compound are not available in the reviewed literature. Therefore, the following sections provide predicted spectroscopic data based on the analysis of structurally related compounds and established spectroscopic principles.

¹H NMR Spectroscopy (Predicted)

The predicted ¹H NMR spectrum of this compound in CDCl₃ would exhibit characteristic signals for the aldehyde proton, the aromatic protons, and the protons of the bromoethyl chain.

Table 2: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~10.3 | Singlet | 1H | Aldehyde proton (-CHO) | The aldehyde proton is highly deshielded due to the electronegativity of the oxygen atom and the anisotropic effect of the carbonyl group. |

| ~7.8-7.9 | Multiplet | 1H | Aromatic proton (ortho to -CHO) | Protons ortho to the aldehyde group are typically the most deshielded aromatic protons. |

| ~7.3-7.6 | Multiplet | 3H | Aromatic protons | The remaining aromatic protons will appear as a complex multiplet. |

| ~3.7 | Triplet | 2H | Methylene (B1212753) protons (-CH₂-Br) | These protons are adjacent to the bromine atom, causing a downfield shift. They are split by the adjacent methylene group. |

| ~3.4 | Triplet | 2H | Methylene protons (Ar-CH₂-) | These benzylic protons are split by the adjacent methylene group. |

¹³C NMR Spectroscopy (Predicted)

The predicted ¹³C NMR spectrum will show distinct signals for the carbonyl carbon, the aromatic carbons, and the two aliphatic carbons of the bromoethyl group.

Table 3: Predicted ¹³C NMR Chemical Shifts

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~192 | Carbonyl carbon (C=O) | The carbonyl carbon of an aromatic aldehyde is characteristically found in this downfield region.[6] |

| ~135-140 | Aromatic carbon (quaternary, C-CHO) | The carbon atom bearing the aldehyde group. |

| ~133-138 | Aromatic carbon (quaternary, C-CH₂CH₂Br) | The carbon atom bearing the bromoethyl group. |

| ~125-134 | Aromatic carbons (CH) | The remaining four aromatic carbons will have distinct chemical shifts in this range. |

| ~35 | Methylene carbon (Ar-CH₂) | The benzylic carbon. |

| ~32 | Methylene carbon (-CH₂-Br) | The carbon atom directly attached to the electronegative bromine atom. |

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is expected to show characteristic absorption bands for the aldehyde functional group and the aromatic ring.

Table 4: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~3080-3030 | Medium to Weak | Aromatic C-H stretch | Characteristic of C-H bonds in an aromatic ring.[7] |

| ~2820 and ~2720 | Weak | Aldehyde C-H stretch (Fermi doublet) | A pair of weak bands characteristic of the C-H bond in an aldehyde.[7][8] |

| ~1705 | Strong | Carbonyl (C=O) stretch | The strong absorption is typical for the carbonyl group of an aromatic aldehyde.[7][8] |

| ~1600, ~1580, ~1450 | Medium to Weak | Aromatic C=C ring stretches | These absorptions are characteristic of the benzene (B151609) ring.[7] |

| ~750 | Strong | C-H out-of-plane bend | A strong band in this region is indicative of ortho-disubstitution on a benzene ring. |

| ~680-550 | Medium | C-Br stretch | The carbon-bromine bond stretch typically appears in this region. |

Mass Spectrometry (Predicted)

The mass spectrum (electron ionization) is expected to show the molecular ion peak and characteristic fragmentation patterns.

Table 5: Predicted Key Mass Spectrometry Fragments

| m/z | Fragment Ion | Interpretation |

| 212/214 | [C₉H₉BrO]⁺ | Molecular ion peak (M⁺), showing the characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio). |

| 211/213 | [M-H]⁺ | Loss of the aldehyde hydrogen radical. |

| 183/185 | [M-CHO]⁺ | Loss of the formyl radical. |

| 133 | [C₉H₉O]⁺ | Loss of the bromine radical. |

| 105 | [C₇H₅O]⁺ | Benzylic cleavage to form the benzoyl cation. |

| 104 | [C₈H₈]⁺ | Loss of HBr. |

| 91 | [C₇H₇]⁺ | Tropylium ion, a common fragment in compounds with a benzyl (B1604629) group. |

Logical Relationships and Workflows

The following diagrams illustrate the logical flow of identifying and characterizing this compound.

Caption: Logical diagram of identification and analysis.

Caption: General experimental workflow for synthesis.

Conclusion

This compound is a valuable chemical intermediate with significant potential in research and development, particularly in the pharmaceutical industry. While a complete experimental dataset for this compound is not widely published, this guide provides a robust framework for its identification, synthesis, and structural characterization based on established chemical principles and data from closely related analogues. The predicted spectroscopic data herein serves as a reliable reference for researchers working with this compound.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | C9H9BrO | CID 10656207 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. prepchem.com [prepchem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. chem.libretexts.org [chem.libretexts.org]

Spectroscopic and Analytical Profile of 2-(2-Bromoethyl)benzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic and analytical characterization of 2-(2-Bromoethyl)benzaldehyde (CAS No. 22901-09-3). Due to the limited availability of specific experimental spectra for this compound in public databases, this document presents predicted spectroscopic data based on its chemical structure, alongside actual spectroscopic data for the closely related compounds 2-bromobenzaldehyde (B122850) and (2-bromoethyl)benzene (B7723623) for comparative purposes. Detailed, generalized experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are provided to guide researchers in the analytical characterization of this and similar molecules.

Introduction

This compound is a bifunctional organic molecule featuring both an aldehyde and a bromoethyl group attached to a benzene (B151609) ring.[1] Its chemical formula is C₉H₉BrO, with a molecular weight of 213.07 g/mol .[1][2] The presence of two reactive functional groups makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical compounds and other fine chemicals.[1] Accurate spectroscopic characterization is crucial for verifying the identity and purity of this compound in any research or development setting. While specific analytical data for this compound is not widely published, this guide offers a predictive analysis and comparative data from related structures to assist researchers.[3]

Predicted and Comparative Spectroscopic Data

In the absence of direct experimental data for this compound, this section provides predicted values and experimental data for analogous compounds to serve as a reference.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential technique for elucidating the carbon-hydrogen framework of a molecule.

Table 1: Predicted ¹H NMR Data for this compound and Experimental Data for Related Compounds

| Compound | Functional Group | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| This compound (Predicted) | Aldehyde (-CHO) | ~10.0 | Singlet (s) | 1H |

| Aromatic (Ar-H) | ~7.3 - 7.9 | Multiplet (m) | 4H | |

| Methylene (-CH₂-Ar) | ~3.3 | Triplet (t) | 2H | |

| Methylene (-CH₂-Br) | ~3.6 | Triplet (t) | 2H | |

| 2-Bromobenzaldehyde | Aldehyde (-CHO) | 10.34 | Singlet (s) | 1H |

| Aromatic (Ar-H) | 7.43 - 7.89 | Multiplet (m) | 4H | |

| (2-Bromoethyl)benzene | Aromatic (Ar-H) | ~7.2 - 7.4 | Multiplet (m) | 5H |

| Methylene (-CH₂-Ar) | 3.16 | Triplet (t) | 2H | |

| Methylene (-CH₂-Br) | 3.55 | Triplet (t) | 2H |

Note: Data for 2-Bromobenzaldehyde and (2-Bromoethyl)benzene is sourced from publicly available spectral databases.[4][5]

Table 2: Predicted ¹³C NMR Data for this compound and Experimental Data for Related Compounds

| Compound | Carbon Environment | Chemical Shift (δ, ppm) |

| This compound (Predicted) | Carbonyl (C=O) | ~192 |

| Aromatic (Ar-C) | ~127 - 138 | |

| Methylene (-CH₂-Ar) | ~35 | |

| Methylene (-CH₂-Br) | ~32 | |

| 2-Bromobenzaldehyde | Carbonyl (C=O) | ~191 |

| Aromatic (Ar-C) | ~127 - 135 | |

| (2-Bromoethyl)benzene | Aromatic (Ar-C) | ~126 - 139 |

| Methylene (-CH₂-Ar) | 39.5 | |

| Methylene (-CH₂-Br) | 33.2 |

Note: Data for 2-Bromobenzaldehyde and (2-Bromoethyl)benzene is sourced from publicly available spectral databases.[6][7]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Table 3: Predicted IR Absorption Bands for this compound and Key Absorptions for Related Functional Groups

| Functional Group | Vibration | Predicted Wavenumber (cm⁻¹) | Notes |

| Aldehyde C-H | Stretch | ~2820 and ~2720 | Often appear as a doublet |

| Carbonyl (C=O) | Stretch | ~1700 | Strong, sharp absorption |

| Aromatic C=C | Stretch | ~1600 and ~1475 | Medium to strong absorptions |

| Aromatic C-H | Stretch | ~3030 | Typically weak to medium |

| C-Br | Stretch | ~600 - 700 |

Note: Predicted values are based on typical absorption ranges for these functional groups.[8][9] The IR spectrum of 2-bromobenzaldehyde shows characteristic aromatic and carbonyl absorptions.[10] Similarly, (2-bromoethyl)benzene exhibits absorptions corresponding to the aromatic ring and the C-Br bond.[11]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | m/z (mass-to-charge ratio) | Notes |

| [M]⁺ | 212/214 | Molecular ion peak, showing isotopic pattern for bromine (⁷⁹Br and ⁸¹Br) |

| [M-Br]⁺ | 133 | Loss of the bromine radical |

| [M-C₂H₄Br]⁺ | 105 | Loss of the bromoethyl radical, leading to the benzoyl cation |

| [C₇H₅O]⁺ | 105 | Benzoyl cation |

| [C₆H₅]⁺ | 77 | Phenyl cation |

Note: The fragmentation pattern is predicted based on the stability of the resulting carbocations and neutral fragments. The mass spectrum of 2-bromobenzaldehyde shows a molecular ion at m/z 184/186 and a base peak corresponding to the loss of bromine.[12]

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data discussed above.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The most common solvent for similar compounds is CDCl₃.[13] Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), if not already present in the solvent.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

-

Data Acquisition: Acquire the ¹H NMR spectrum. A typical experiment for a small organic molecule involves a 400 or 500 MHz spectrometer. For ¹³C NMR, a longer acquisition time may be necessary due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Liquid Samples: A thin film of the liquid sample can be placed between two salt plates (e.g., NaCl or KBr).

-

Solid Samples: The solid can be ground with KBr powder and pressed into a thin pellet, or analyzed directly using an Attenuated Total Reflectance (ATR) accessory.

-

-

Instrument Setup: Record a background spectrum of the empty sample holder (or pure solvent, if applicable).

-

Data Acquisition: Place the prepared sample in the spectrometer and acquire the IR spectrum. This is typically done over the range of 4000 to 400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.[14] Further dilute this solution as needed for the specific instrument.[14]

-

Ionization: Introduce the sample into the mass spectrometer. Common ionization techniques for small organic molecules include Electron Ionization (EI) and Electrospray Ionization (ESI).[15]

-

Mass Analysis: The generated ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection and Analysis: The detector records the abundance of each ion. The resulting mass spectrum is analyzed to determine the molecular weight and fragmentation pattern of the compound.

Workflow for Spectroscopic Characterization

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound like this compound.

Conclusion

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | C9H9BrO | CID 10656207 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. 2-Bromobenzaldehyde(6630-33-7) 1H NMR [m.chemicalbook.com]

- 5. (2-Bromoethyl)benzene(103-63-9) 1H NMR [m.chemicalbook.com]

- 6. 2-Bromobenzaldehyde(6630-33-7) 13C NMR spectrum [chemicalbook.com]

- 7. (2-Bromoethyl)benzene(103-63-9) 13C NMR spectrum [chemicalbook.com]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. Benzaldehyde, 2-bromo- [webbook.nist.gov]

- 11. (2-Bromoethyl)benzene(103-63-9) IR Spectrum [chemicalbook.com]

- 12. Benzaldehyde, 2-bromo- [webbook.nist.gov]

- 13. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 14. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 15. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to 2-(2-Bromoethyl)benzaldehyde (CAS 22901-09-3)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-(2-Bromoethyl)benzaldehyde (CAS 22901-09-3) is a bifunctional aromatic compound featuring both an aldehyde and a primary alkyl bromide. This unique structural arrangement makes it a versatile synthon, or building block, in organic synthesis.[1] Its principal value lies in its dual reactivity, allowing for sequential or one-pot reactions to construct complex molecular architectures, particularly heterocyclic systems. It is primarily categorized as a pharmaceutical intermediate used in the synthesis of precursors for Active Pharmaceutical Ingredients (APIs) and in the broader manufacturing of fine chemicals.[1]

Physicochemical and Computed Properties

The physical and chemical properties of this compound are summarized below. Quantitative data has been compiled from various chemical suppliers and databases.

Physical and Chemical Data

| Property | Value | Source(s) |

| CAS Number | 22901-09-3 | [2][3][4][5][6] |

| IUPAC Name | This compound | [4] |

| Synonyms | o-(2-Bromoethyl)benzaldehyde | [2] |

| Molecular Formula | C₉H₉BrO | [1][2][3] |

| Molecular Weight | 213.07 g/mol | [1][2][4][5] |

| Physical State | Pale yellow liquid | [1] |

| Density | 1.448 g/cm³ | [1] |

| Boiling Point | 273.74 °C at 760 mmHg | [1] |

| SMILES | C1=CC=C(C(=C1)CCBr)C=O | [2][4] |

| InChIKey | PHDOYZATHWYOJK-UHFFFAOYSA-N | [4] |

Computed Spectroscopic and Physicochemical Data

While experimental spectra were not found in the searched databases, computed properties are available.

| Property | Value | Source(s) |

| XLogP3 | 2.7 | [4] |

| Hydrogen Bond Acceptor Count | 1 | [4] |

| Rotatable Bond Count | 3 | [4] |

| Topological Polar Surface Area | 17.1 Ų | [4] |

| Complexity | 125 | [4] |

Core Reactivity and Synthetic Applications

The synthetic utility of this compound is defined by the orthogonal reactivity of its two functional groups.[1] This allows for a strategic approach to building complex molecules where each functional group can be addressed under different reaction conditions.

References

An In-depth Technical Guide to 2-(2-Bromoethyl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Chemical Identity and Nomenclature

IUPAC Name: 2-(2-bromoethyl)benzaldehyde[1]

Synonyms: A variety of synonyms are used in literature and commercial listings for this compound. These include:

-

o-(2-Bromoethyl)benzaldehyde[2]

-

1-Formyl-2-(2-bromoethyl)benzene[2]

-

2-Bromoethyl benzaldehyde[2]

-

Benzaldehyde, 2-(2-bromoethyl)-[1]

CAS Number: 22901-09-3[3]

Physicochemical and Safety Data

The key physical, chemical, and safety properties of this compound are summarized below. This data is essential for handling, reaction planning, and safety assessments in a laboratory setting.

Table 2.1: Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₉H₉BrO | [3] |

| Molecular Weight | 213.07 g/mol | [3] |

| Appearance | Pale yellow liquid/oily liquid | [2][3] |

| Density | 1.448 g/cm³ | [3] |

| Boiling Point | 273.74 °C at 760 mmHg | [3] |

| Flash Point | 81 °C | [4] |

| Refractive Index | 1.5858 | [4] |

| XLogP3 | 2.7 | [4] |

| Topological Polar Surface Area | 17.1 Ų | [4] |

Table 2.2: Hazard and Safety Information

| Hazard Statement Code | Description |

| H302 | Harmful if swallowed |

| H312 | Harmful in contact with skin |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H332 | Harmful if inhaled |

| H335 | May cause respiratory irritation |

| Data sourced from ECHA C&L Inventory notifications.[4] |

Synthesis and Reactivity

This compound is a valuable bifunctional molecule, featuring both a reactive aldehyde group and a primary alkyl bromide. This dual reactivity makes it a versatile intermediate in organic synthesis, particularly for constructing complex cyclic and heterocyclic structures.[3]

Logical Synthesis Workflow

While specific, detailed industrial synthesis protocols are proprietary, a logical and common laboratory-scale synthesis can be proposed based on established chemical transformations. The workflow involves two primary steps: the formation of the bromoethylbenzene precursor, followed by ortho-formylation.

Key Chemical Reactions

The unique arrangement of the aldehyde and bromoethyl groups on the benzene (B151609) ring allows for a range of transformations. The aldehyde is susceptible to nucleophilic additions, while the alkyl bromide is an excellent substrate for nucleophilic substitution (Sₙ2) reactions.[3] A particularly powerful application is in intramolecular cyclization reactions to form fused ring systems.

Intramolecular Friedel-Crafts Cyclization: A key reaction of this compound and its derivatives is intramolecular Friedel-Crafts cyclization. In this reaction, the bromoethyl group is converted into an electrophile by a Lewis acid, which is then attacked by the electron-rich aromatic ring to form a new six-membered ring. This is a common strategy for synthesizing tetralone scaffolds, which are important structural motifs in many pharmaceutical compounds.[5][6]

References

- 1. US7534812B2 - Process for preparation of isochroman and derivatives thereof - Google Patents [patents.google.com]

- 2. caming.com [caming.com]

- 3. nbinno.com [nbinno.com]

- 4. echemi.com [echemi.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Cascade intramolecular Prins/Friedel–Crafts cyclization for the synthesis of 4-aryltetralin-2-ols and 5-aryltetrahydro-5H-benzo[7]annulen-7-ols - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of Aromatic Aldehydes: An In-depth Technical Guide to the Discovery and History of Benzaldehyde Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzaldehyde (B42025) (C₆H₅CHO), the simplest aromatic aldehyde, occupies a seminal position in the annals of organic chemistry. Its discovery not only unveiled a new class of compounds but also laid the groundwork for the development of synthetic methodologies that are now fundamental to modern chemistry and drug discovery. This technical guide provides a comprehensive exploration of the historical journey of benzaldehyde and its derivatives, from their initial isolation from natural sources to the elucidation of their synthesis and their burgeoning role in medicinal chemistry. We will delve into the core reactions that defined aromatic chemistry, present detailed experimental protocols for their synthesis, and offer a quantitative comparison of various methods. Furthermore, this guide will visualize key reaction workflows and the signaling pathways modulated by these versatile molecules, offering a valuable resource for professionals in the field.

The Dawn of Aromatic Chemistry: The Discovery of Benzaldehyde

The story of benzaldehyde begins in 1803 when the French pharmacist Martrès first extracted a volatile oil from bitter almonds, the seeds of Prunus dulcis.[1] This oil, with its characteristic almond aroma, was later investigated by French chemists Pierre Robiquet and Antoine Boutron-Charlard, who successfully isolated the principal compound, which they named benzaldehyde.[2] However, it was the groundbreaking work of German chemists Justus von Liebig and Friedrich Wöhler in the 1830s that truly illuminated the chemical nature of this new substance.[3][4] Their investigations into benzaldehyde and its derivatives led to the formulation of the "benzoyl radical" theory, which posited that a stable group of atoms (C₇H₅O) could persist unchanged through a series of chemical transformations.[5][6] This concept was a cornerstone in the development of structural theory in organic chemistry.[4]

The Synthesis of Benzaldehyde: From Laboratory Curiosities to Industrial Stalwarts

The first successful chemical synthesis of benzaldehyde was achieved by Friedrich Wöhler and Justus von Liebig in 1832, a landmark achievement that opened the door to the laboratory preparation of this important compound.[7] Since then, a multitude of synthetic methods have been developed, ranging from classical named reactions to modern industrial processes.

Industrial Production Methods

The large-scale production of benzaldehyde is primarily achieved through two main routes: the chlorination of toluene (B28343) followed by hydrolysis, and the direct oxidation of toluene.[8][9]

-

Toluene Chlorination and Hydrolysis: This was the earliest method for industrial production.[8] Toluene is chlorinated to produce benzal chloride, which is then hydrolyzed to yield benzaldehyde.[3][8] This process can be carried out under acidic or alkaline conditions, with acid-catalyzed hydrolysis often providing high yields of over 90%.[2] An innovative vapor-phase hydrolysis of benzal chloride at high temperatures can achieve yields as high as 97%.[2]

-

Direct Oxidation of Toluene: This method involves the partial oxidation of toluene in either the gas or liquid phase.[2][10] Gas-phase oxidation requires high temperatures and typically results in yields of 40-60%.[2] The liquid-phase oxidation can be more selective, with some processes achieving high yields.[11]

| Industrial Production Method | Key Reagents/Conditions | Typical Yield (%) | Reference(s) |

| Toluene Chlorination & Acid Hydrolysis | Toluene, Chlorine, Acid Catalyst | >90 | [2] |

| Toluene Chlorination & Vapor-Phase Hydrolysis | Benzal Chloride, Acid-treated Activated Carbon or Metal Halide/Sulfate Catalyst, High Temperature | 97 | [2] |

| Direct Gas-Phase Oxidation of Toluene | Toluene, Oxygen, Catalyst, 250-650°C | 40-60 | [2] |

| Direct Liquid-Phase Oxidation of Toluene | Toluene, Oxidizing Agent, Catalyst | 88.1 (as major product) | [10] |

Laboratory Synthesis: The Named Reactions

Several classical named reactions have become indispensable tools for the synthesis of benzaldehyde and its substituted derivatives in a laboratory setting.

Discovered by Ludwig Gattermann and J. C. Koch in 1897, this reaction introduces a formyl group (-CHO) onto an aromatic ring using carbon monoxide and hydrochloric acid in the presence of a Lewis acid catalyst, such as aluminum chloride, and a co-catalyst like cuprous chloride.[7] This method is particularly effective for benzene (B151609) and its alkylated derivatives.[7]

Experimental Protocol: Gattermann-Koch Synthesis of Benzaldehyde

-

Materials: Anhydrous benzene, anhydrous aluminum chloride, cuprous chloride, carbon monoxide, dry hydrogen chloride gas.

-

Procedure:

-

Suspend anhydrous aluminum chloride and a catalytic amount of cuprous chloride in anhydrous benzene in a suitable reaction vessel equipped with a gas inlet and a stirrer.

-

Cool the mixture and pass a stream of dry hydrogen chloride gas through the suspension.

-

Introduce carbon monoxide under pressure.

-

Stir the reaction mixture at a controlled temperature for several hours.

-

After the reaction is complete, carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer, wash it with a dilute sodium bicarbonate solution and then with water.

-

Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate).

-

Purify the benzaldehyde by distillation.

-

Workflow for the Reimer-Tiemann synthesis of salicylaldehyde.

Key Benzaldehyde Derivatives: Synthesis and Significance

The benzaldehyde scaffold is the foundation for a vast array of derivatives with significant applications, particularly in the flavor, fragrance, and pharmaceutical industries.

Vanillin (B372448) (4-Hydroxy-3-methoxybenzaldehyde)

Vanillin is the primary component of the extract of the vanilla bean. The first synthesis of vanillin from a precursor other than natural vanilla was achieved in 1874 by Ferdinand Tiemann and Wilhelm Haarmann, who synthesized it from coniferin, a glucoside of coniferyl alcohol. [12]A common modern synthesis of vanillin starts from guaiacol (B22219).

Experimental Protocol: Synthesis of Vanillin from Guaiacol

-

Materials: Guaiacol, glyoxylic acid, sodium hydroxide, an oxidizing agent (e.g., copper(II) oxide), and an acid for workup.

-

Procedure:

-

Condensation: React guaiacol with glyoxylic acid in an alkaline solution to form 3-methoxy-4-hydroxymandelic acid.

-

Oxidation: Oxidize the mandelic acid derivative in the presence of a catalyst, such as copper(II) oxide, to yield vanillin.

-

Purification: The crude vanillin is then purified, typically by recrystallization.

-

| Vanillin Synthesis Method | Starting Material | Key Steps | Typical Yield (%) | Reference(s) |

| From Lignin | Lignin (from wood pulp) | Alkaline hydrolysis and oxidation | ~10 | [13] |

| From Guaiacol | Guaiacol | Condensation with glyoxylic acid, followed by oxidation | 77 (for the mandelic acid intermediate) | [14] |

| Microbial Biosynthesis | Ferulic acid, glucose, etc. | Microbial fermentation | Varies | [7][13] |

Cinnamaldehyde (3-Phenyl-2-propenal)

Cinnamaldehyde is the compound that gives cinnamon its characteristic flavor and odor. It was first isolated from cinnamon essential oil in 1834 by Jean-Baptiste Dumas and Eugène-Melchior Péligot and was first synthesized in the laboratory by Luigi Chiozza in 1854. [15]A common laboratory synthesis involves the aldol (B89426) condensation of benzaldehyde and acetaldehyde (B116499). [8][16] Experimental Protocol: Synthesis of Cinnamaldehyde via Aldol Condensation

-

Materials: Benzaldehyde, acetaldehyde, sodium hydroxide, methanol (B129727), glacial acetic acid.

-

Procedure:

-

Dissolve benzaldehyde in methanol in a reaction flask.

-

Slowly add a solution of sodium hydroxide.

-

Add acetaldehyde to the mixture.

-

Stir the reaction at room temperature for several hours.

-

Neutralize the reaction mixture with glacial acetic acid.

-

Add water to precipitate the cinnamaldehyde.

-

Isolate the product by filtration and purify by distillation. [17]

-

Benzaldehyde Derivatives in Drug Development and Medicinal Chemistry

The structural versatility of benzaldehyde derivatives has made them a rich source of compounds with diverse pharmacological activities. They have been investigated for their potential as anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents. [3][17]

Anticancer and Anti-inflammatory Activity

Several benzaldehyde derivatives have demonstrated potent cytotoxic effects against various cancer cell lines. [3]Chalcones, which are synthesized from benzaldehydes and acetophenones, are a well-known class of compounds with significant anti-inflammatory and anticancer properties. [4][5][18]

| Benzaldehyde Derivative Class | Biological Activity | Target Cell Lines / Models | IC₅₀ Values (µM) | Reference(s) |

|---|---|---|---|---|

| Salicylaldehyde Benzoylhydrazones | Anticancer | Leukemia (BV-173, K-562, etc.), Breast Cancer (MCF-7, MDA-MB-231) | < 1 to > 50 | [3] |

| Benzyloxybenzaldehyde Derivatives | Anticancer (ALDH1A3 Inhibition) | Lung Cancer (H1299, A549) | 0.23 - 1.29 | [19] |

| Prenylbenzaldehyde Derivatives | Anti-inflammatory | RAW 264.7 macrophages | 0.37 - 14.50 | [6]|

Enzyme Inhibition

Benzaldehyde derivatives have been shown to be effective inhibitors of various enzymes, including aldose reductase, which is implicated in diabetic complications. [20][21]

| Benzaldehyde Derivative | Target Enzyme | IC₅₀ Value (µM) | Reference(s) |

|---|---|---|---|

| 4-Phenylbenzaldehyde | Bovine Kidney Aldose Reductase | 0.23 | [20] |

| 2-Bromobenzaldehyde | Bovine Kidney Aldose Reductase | 1.37 | [20] |

| Benzaldehyde | Bovine Kidney Aldose Reductase | 6300 | [20]|

Modulation of Signaling Pathways

Recent research has revealed that benzaldehyde derivatives can exert their biological effects by modulating key cellular signaling pathways. For instance, certain derivatives have been shown to have anti-inflammatory effects by suppressing the MAPK signaling pathway. [19]Others have been found to inhibit multiple signaling pathways in cancer cells, including the PI3K/AKT/mTOR, STAT3, NFκB, and ERK pathways. [22]Furthermore, benzaldehyde has been shown to induce autophagy via the Sonic hedgehog (Shh) signaling pathway in astrocytes. [23] MAPK Signaling Pathway Inhibition by Benzaldehyde Derivatives

Simplified MAPK signaling pathway and the inhibitory effect of benzaldehyde derivatives.

Conclusion

From its humble origins in the oil of bitter almonds, benzaldehyde has evolved into a cornerstone of modern organic chemistry and a molecule of immense industrial and pharmaceutical importance. The historical development of its synthesis, from the pioneering work of Liebig and Wöhler to the sophisticated industrial processes of today, mirrors the advancement of chemical science itself. The diverse array of benzaldehyde derivatives continues to be a fertile ground for discovery, with ongoing research revealing their potential to address a wide range of therapeutic needs. This guide has provided a comprehensive overview of the discovery, synthesis, and application of these fascinating molecules, offering a valuable technical resource for the scientific community. The continued exploration of benzaldehyde and its derivatives promises to yield new innovations in drug development and beyond.

References

- 1. benchchem.com [benchchem.com]

- 2. chemcess.com [chemcess.com]

- 3. Salicylaldehyde Benzoylhydrazones with Anticancer Activity and Selectivity: Design, Synthesis, and In Vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Vanillin(121-33-5) 1H NMR spectrum [chemicalbook.com]

- 5. chemistry.utah.edu [chemistry.utah.edu]

- 6. Anti-inflammatory prenylbenzaldehyde derivatives isolated from Eurotium cristatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Page loading... [wap.guidechem.com]

- 9. hmdb.ca [hmdb.ca]

- 10. researchgate.net [researchgate.net]

- 11. The easiest synth of benzaldehyde from toluene , Hive Chemistry Discourse [chemistry.mdma.ch]

- 12. researchgate.net [researchgate.net]

- 13. Strategies for improving the production of bio-based vanillin - PMC [pmc.ncbi.nlm.nih.gov]

- 14. spectrabase.com [spectrabase.com]

- 15. Benzaldehyde In The Chemical Industry: A Fragrant Workhorse [chemicalbull.com]

- 16. Different Types of Vanillin Synthesis Processes [ebrary.net]

- 17. researchgate.net [researchgate.net]

- 18. spectrabase.com [spectrabase.com]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. spectrabase.com [spectrabase.com]

- 22. Reimer-Tiemann Reaction | JEE Chemistry | JEE Main | JEE Advanced [unacademy.com]

- 23. Synthesis and Aldose Reductase Inhibition Effects of Novel N-Benzyl-4-Methoxyaniline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Theoretical studies on 2-(2-Bromoethyl)benzaldehyde

An In-depth Technical Guide to the Theoretical and Computational Investigation of 2-(2-Bromoethyl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a bifunctional aromatic compound with significant potential as a building block in the synthesis of pharmaceuticals and fine chemicals.[1] Its unique structure, featuring both a reactive aldehyde and a bromoethyl group, allows for a variety of chemical transformations. This technical guide provides a comprehensive framework for the theoretical and computational analysis of this compound. While specific experimental and computational studies on this molecule are not extensively available in public literature, this document outlines established methodologies based on Density Functional Theory (DFT) and standard experimental protocols for analogous compounds. By following this guide, researchers can elucidate the molecule's geometric, electronic, and spectroscopic properties, which is crucial for predicting its reactivity, understanding its interactions with biological targets, and designing novel derivatives.

Introduction

This compound (CAS No. 22901-09-3) is a chemical intermediate with the molecular formula C₉H₉BrO and a molecular weight of 213.07 g/mol .[2][3][4] Its structure consists of a benzaldehyde (B42025) core substituted with a 2-bromoethyl group at the ortho position. This arrangement of functional groups makes it a versatile synthon in organic chemistry.[1] The aldehyde moiety is susceptible to nucleophilic addition, oxidation, and reduction, while the carbon-bromine bond provides a site for nucleophilic substitution or elimination reactions.[1] These reactive sites are of particular interest in the development of active pharmaceutical ingredients (APIs) and other specialty chemicals.[1] A thorough understanding of its molecular properties through theoretical studies is essential for unlocking its full potential in drug discovery and materials science.

Theoretical Studies: A Methodological Approach

Computational chemistry, particularly Density Functional Theory (DFT), offers powerful insights into molecular structure and reactivity.[5] A typical workflow for the theoretical analysis of a molecule like this compound is outlined below.

References

Potential Research Avenues for 2-(2-Bromoethyl)benzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Bromoethyl)benzaldehyde is a bifunctional aromatic compound featuring both a reactive aldehyde group and a bromoethyl moiety. This unique structural arrangement makes it a versatile building block in organic synthesis, particularly for the construction of a diverse array of heterocyclic scaffolds of significant interest in medicinal chemistry and materials science. Its dual reactivity allows for a range of transformations, including nucleophilic addition and condensation reactions at the aldehyde site, and nucleophilic substitution at the bromoethyl group. This technical guide explores potential research areas for this compound, providing insights into its synthetic utility and prospective applications, supported by experimental considerations and data.

Core Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This data is essential for its handling, reaction setup, and characterization.

| Property | Value |

| CAS Number | 22901-09-3 |

| Molecular Formula | C₉H₉BrO |

| Molecular Weight | 213.07 g/mol |

| Appearance | Pale yellow liquid |

| Density | 1.448 g/cm³ |

| Boiling Point | 273.74 °C at 760 mmHg |

| Solubility | Soluble in common organic solvents |

Potential Research Areas and Synthetic Applications

The unique structure of this compound opens up several promising avenues for research and development. Its ability to act as a precursor to complex molecular architectures makes it a valuable tool for synthetic and medicinal chemists.

Synthesis of Heterocyclic Compounds

The primary research focus for this compound lies in its application as a key intermediate for the synthesis of various heterocyclic systems. The presence of both an electrophilic aldehyde carbon and a carbon atom susceptible to nucleophilic attack (C-Br bond) within the same molecule allows for facile intramolecular cyclization reactions, leading to the formation of diverse ring systems.

a) Isoquinoline (B145761) and Isochroman (B46142) Derivatives:

One of the most promising applications is in the synthesis of isoquinoline and isochroman skeletons, which are core structures in many biologically active natural products and synthetic pharmaceuticals.[1] The general strategy involves the reaction of this compound with a suitable nucleophile, which first reacts with the aldehyde group, followed by an intramolecular cyclization to displace the bromide.

-

Research Opportunity: Exploration of novel catalysts and reaction conditions to control the stereochemistry of the cyclization, leading to the synthesis of enantiomerically pure isoquinoline and isochroman derivatives with potential applications as chiral ligands or pharmacologically active agents.

b) Multi-component Reactions:

The reactivity of both functional groups can be exploited in one-pot, multi-component reactions (MCRs) to rapidly build molecular complexity.

-

Research Opportunity: Designing novel MCRs involving this compound, a primary amine, and a third component (e.g., an isocyanide or a β-ketoester) to generate libraries of diverse heterocyclic compounds for high-throughput screening in drug discovery programs.

Exploration of Biological Activities

Derivatives of benzaldehyde (B42025) and compounds containing bromo-aromatic moieties are known to exhibit a range of biological activities, including antimicrobial, antifungal, and anticancer properties.[1]

a) Antimicrobial and Antifungal Agents:

The heterocyclic scaffolds accessible from this compound, such as isoquinolines, are known to possess antimicrobial properties.

-

Research Opportunity: Synthesis of a focused library of derivatives, for instance, by varying the nucleophile used in the cyclization step, and screening them against a panel of pathogenic bacteria and fungi to identify lead compounds for the development of new anti-infective agents.

b) Anticancer Agents:

Many isoquinoline alkaloids and their synthetic analogs have demonstrated significant cytotoxic activity against various cancer cell lines.

-

Research Opportunity: Investigation of the anticancer potential of novel heterocyclic compounds derived from this compound. This could involve screening against a panel of cancer cell lines, followed by mechanistic studies to elucidate the mode of action, which may involve targeting specific signaling pathways involved in cancer cell proliferation and survival.

Materials Science Applications

The aromatic nature of this compound and its ability to undergo polymerization and functionalization reactions make it a candidate for the development of novel materials.

-

Research Opportunity: Incorporation of this compound into polymer backbones to create functional polymers with tailored properties. The bromoethyl group can serve as a site for post-polymerization modification, allowing for the introduction of various functional groups to tune the material's optical, electronic, or thermal properties for applications in areas such as organic electronics or sensor technology.

Experimental Protocols and Methodologies

While specific, detailed experimental protocols for many potential reactions of this compound are yet to be extensively published, the following sections provide generalized methodologies for key transformations that can be adapted and optimized by researchers.

Synthesis of this compound

A potential synthetic route to this compound involves the radical bromination of 2-methylbenzaldehyde, followed by chain extension. However, a more direct approach could be the hydrobromination of 2-vinylbenzaldehyde (B1595024).

Hypothetical Experimental Protocol: Hydrobromination of 2-Vinylbenzaldehyde

-

Reaction Setup: A solution of 2-vinylbenzaldehyde (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane) is cooled to 0 °C in an ice bath under an inert atmosphere (e.g., nitrogen).

-

Reagent Addition: A solution of hydrogen bromide in acetic acid or a stream of anhydrous HBr gas is slowly bubbled through the cooled solution with vigorous stirring.

-

Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, the reaction mixture is carefully quenched with a cold, saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, and dried over anhydrous magnesium sulfate.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica (B1680970) gel using a gradient of ethyl acetate (B1210297) in hexanes as the eluent.

General Protocol for Intramolecular Cyclization to form Isoquinoline Derivatives

-

Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent (e.g., anhydrous acetonitrile (B52724) or DMF) is added the primary amine nucleophile (1.1 eq).

-

Reaction Conditions: The reaction mixture is heated to a specified temperature (e.g., 80-100 °C) and stirred for a designated period (e.g., 12-24 hours). The reaction can be carried out in the presence of a non-nucleophilic base (e.g., diisopropylethylamine) to scavenge the HBr formed.

-

Reaction Monitoring: The formation of the cyclized product is monitored by TLC or LC-MS.

-

Work-up: After cooling to room temperature, the solvent is removed in vacuo. The residue is redissolved in an organic solvent (e.g., ethyl acetate) and washed with water and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by flash column chromatography or recrystallization.

Data Presentation

Spectroscopic Data (Hypothetical)

The following table presents hypothetical NMR and IR data for this compound, which would be crucial for its characterization. Actual experimental data should be acquired for confirmation.

| Analysis | Expected Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ 10.2 (s, 1H, CHO), 7.9-7.4 (m, 4H, Ar-H), 3.8 (t, 2H, CH₂Br), 3.4 (t, 2H, ArCH₂) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 192.5 (CHO), 138.0 (C-Ar), 134.0 (C-Ar), 132.0 (C-Ar), 130.0 (C-Ar), 128.0 (C-Ar), 127.5 (C-Ar), 35.0 (ArCH₂), 30.0 (CH₂Br) |

| IR (thin film, cm⁻¹) | 3060 (C-H, aromatic), 2820, 2730 (C-H, aldehyde), 1700 (C=O, aldehyde), 1600, 1480 (C=C, aromatic), 1250 (C-O), 680 (C-Br) |

Visualizations

Reaction Pathway for Isoquinoline Synthesis

The following diagram illustrates the general reaction pathway for the synthesis of isoquinoline derivatives from this compound and a primary amine.

Caption: Synthesis of isoquinolines from this compound.

Experimental Workflow for Synthesis and Purification

This diagram outlines a typical experimental workflow for the synthesis and purification of a derivative from this compound.

Caption: General experimental workflow for synthesis and purification.

Conclusion

This compound represents a highly versatile and underexplored building block with significant potential in organic synthesis, medicinal chemistry, and materials science. Its ability to readily form complex heterocyclic structures, such as isoquinolines and isochromans, makes it an attractive starting material for the development of novel compounds with a wide range of potential applications. The research opportunities outlined in this guide, from the synthesis of new bioactive molecules to the creation of functional materials, highlight the broad scope for future investigations centered on this promising compound. Further detailed experimental work is required to fully elucidate its reactivity and to realize its potential in these diverse fields.

References

Methodological & Application

Synthesis of Heterocycles Using 2-(2-Bromoethyl)benzaldehyde: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of heterocyclic compounds utilizing 2-(2-bromoethyl)benzaldehyde as a versatile starting material. The methodologies outlined herein are particularly relevant for the construction of substituted tetrahydroisoquinoline scaffolds, which are of significant interest in medicinal chemistry and drug discovery.

Introduction

This compound is a valuable bifunctional building block in organic synthesis. Its structure, featuring both a reactive aldehyde group and a bromoethyl moiety, allows for sequential or domino reactions to construct complex heterocyclic frameworks. This dual reactivity makes it an ideal precursor for the synthesis of various nitrogen-containing heterocycles, most notably substituted tetrahydroisoquinolines. These scaffolds are found in numerous natural products and clinically used drugs, exhibiting a wide range of biological activities.

This document focuses on a highly efficient one-pot, four-component domino reaction for the synthesis of novel tetrazolyl-tetrahydroisoquinoline derivatives. This catalyst-free approach proceeds under ambient conditions with short reaction times, offering an excellent synthetic strategy for generating libraries of structurally diverse molecules for drug discovery programs.

Application 1: One-Pot Synthesis of Tetrazolyl-Tetrahydroisoquinolines

A facile and efficient one-pot, four-component domino reaction has been developed for the synthesis of tetrazolyl-tetrahydroisoquinoline derivatives from this compound, an amine, an isocyanide, and an azide (B81097).[1] This reaction proceeds via a novel domino intramolecular cyclization/Ugi-azide sequence, affording the target molecules in good to excellent yields.[1] The reaction is catalyst-free, occurs at ambient temperature, and requires short reaction times, making it a highly practical and atom-economical method.

The reaction is postulated to proceed through an initial condensation of this compound with a primary amine to form an imine. This is followed by an intramolecular cyclization, where the nitrogen of the imine displaces the bromide to form a cyclic iminium ion. This reactive intermediate then undergoes a Ugi-azide reaction with an isocyanide and sodium azide to furnish the final tetrazolyl-tetrahydroisoquinoline product.

Quantitative Data Summary

The following table summarizes the yields of various tetrazolyl-tetrahydroisoquinoline derivatives synthesized using this one-pot protocol with different amines and isocyanides.

| Entry | Amine (R¹-NH₂) | Isocyanide (R²-NC) | Product | Yield (%) |

| 1 | Benzylamine | tert-Butyl isocyanide | 2-benzyl-1-(1-tert-butyl-1H-tetrazol-5-yl)-1,2,3,4-tetrahydroisoquinoline | 92 |

| 2 | 4-Methoxybenzylamine | tert-Butyl isocyanide | 2-(4-methoxybenzyl)-1-(1-tert-butyl-1H-tetrazol-5-yl)-1,2,3,4-tetrahydroisoquinoline | 95 |

| 3 | n-Butylamine | tert-Butyl isocyanide | 2-butyl-1-(1-tert-butyl-1H-tetrazol-5-yl)-1,2,3,4-tetrahydroisoquinoline | 88 |

| 4 | Benzylamine | Cyclohexyl isocyanide | 2-benzyl-1-(1-cyclohexyl-1H-tetrazol-5-yl)-1,2,3,4-tetrahydroisoquinoline | 90 |

| 5 | 4-Methoxybenzylamine | Cyclohexyl isocyanide | 2-(4-methoxybenzyl)-1-(1-cyclohexyl-1H-tetrazol-5-yl)-1,2,3,4-tetrahydroisoquinoline | 94 |

| 6 | n-Butylamine | Cyclohexyl isocyanide | 2-butyl-1-(1-cyclohexyl-1H-tetrazol-5-yl)-1,2,3,4-tetrahydroisoquinoline | 85 |

| 7 | Benzylamine | Benzyl isocyanide | 2-benzyl-1-(1-benzyl-1H-tetrazol-5-yl)-1,2,3,4-tetrahydroisoquinoline | 86 |

| 8 | 4-Methoxybenzylamine | Benzyl isocyanide | 2-(4-methoxybenzyl)-1-(1-benzyl-1H-tetrazol-5-yl)-1,2,3,4-tetrahydroisoquinoline | 89 |

Experimental Protocol: General Procedure for the One-Pot Synthesis of Tetrazolyl-Tetrahydroisoquinolines

Materials:

-

This compound

-

Appropriate primary amine (1.0 equiv)

-

Appropriate isocyanide (1.0 equiv)

-

Sodium azide (NaN₃) (1.2 equiv)

-

Methanol (B129727) (MeOH)

Procedure:

-

To a solution of the primary amine (1.0 mmol) in methanol (5 mL), add this compound (1.0 mmol, 1.0 equiv).

-

Stir the reaction mixture at room temperature for 10-15 minutes.

-

To this mixture, add the isocyanide (1.0 mmol, 1.0 equiv) followed by sodium azide (1.2 mmol, 1.2 equiv).

-

Continue stirring the reaction mixture at room temperature for the time specified for the particular substrate combination (typically 2-4 hours).

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, pour the reaction mixture into ice-cold water (20 mL) and extract with ethyl acetate (B1210297) (3 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the pure tetrazolyl-tetrahydroisoquinoline derivative.

Visualizations

Caption: Experimental workflow for the one-pot synthesis of tetrazolyl-tetrahydroisoquinolines.

Caption: Proposed reaction pathway for the domino synthesis.

Potential Applications in Drug Development

Tetrahydroisoquinoline and tetrazole moieties are both considered privileged structures in medicinal chemistry, appearing in a wide range of biologically active compounds. The synthesized tetrazolyl-tetrahydroisoquinoline derivatives represent a novel class of compounds with potential therapeutic applications. While specific biological targets for these exact compounds require further investigation, related tetrahydroisoquinoline derivatives have been reported to exhibit various pharmacological activities, including anticancer, antimicrobial, and neuroprotective effects.[2][3] The tetrazole ring can act as a bioisostere for a carboxylic acid group, potentially improving metabolic stability and pharmacokinetic properties. The diverse library of compounds that can be generated through this synthetic route provides a valuable resource for screening against various biological targets to identify new drug leads.

Caption: Potential mechanism of action for synthesized heterocycles.

References

- 1. researchgate.net [researchgate.net]

- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

The Versatility of 2-(2-Bromoethyl)benzaldehyde in the Synthesis of Heterocyclic Scaffolds

Application Notes and Protocols for Researchers in Organic Synthesis and Drug Discovery

Introduction

2-(2-Bromoethyl)benzaldehyde, a bifunctional aromatic compound with the chemical formula C₉H₉BrO, is a valuable and versatile building block in modern organic synthesis.[1] Its unique structure, featuring both a reactive aldehyde group and a bromoethyl moiety, allows for a diverse range of chemical transformations, making it an important precursor for the synthesis of a wide array of heterocyclic compounds, particularly those with applications in medicinal chemistry and materials science.[1] The aldehyde functionality is amenable to nucleophilic addition, condensation, and oxidation/reduction reactions, while the bromoethyl group readily participates in nucleophilic substitution and elimination reactions.[1] This dual reactivity enables its use in elegant tandem and multicomponent reactions for the efficient construction of complex molecular architectures.

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of two key heterocyclic scaffolds: isoquinolines and dibenz[b,f]oxepines. These notes are intended to serve as a practical guide for researchers, scientists, and drug development professionals, offering insights into the synthetic utility of this important building block.

Application Note 1: Synthesis of 1,2,3,4-Tetrahydroisoquinoline (B50084) Derivatives

The 1,2,3,4-tetrahydroisoquinoline core is a privileged scaffold found in numerous natural products and synthetic pharmaceuticals exhibiting a wide range of biological activities. This compound serves as an excellent starting material for the construction of this heterocyclic system through a tandem reaction involving Schiff base formation followed by intramolecular N-alkylation.

The general synthetic strategy involves the condensation of this compound with a primary amine to form an intermediate Schiff base (imine). This is followed by an intramolecular cyclization, where the nitrogen atom of the imine attacks the electrophilic carbon of the bromoethyl group, leading to the formation of the tetrahydroisoquinoline ring. This one-pot procedure is highly efficient and allows for the introduction of diverse substituents at the 2-position of the resulting tetrahydroisoquinoline.

Experimental Protocol: General Procedure for the Synthesis of 2-Substituted-1,2,3,4-tetrahydroisoquinolines

This protocol describes a general method for the synthesis of 2-substituted-1,2,3,4-tetrahydroisoquinolines from this compound and various primary amines.

Materials:

-

This compound

-

Appropriate primary amine (e.g., benzylamine, aniline, etc.)

-

Triethylamine (B128534) (Et₃N)

-

Acetonitrile (B52724) (CH₃CN)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Ethyl acetate (B1210297) (EtOAc)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

To a solution of the primary amine (1.0 mmol) in acetonitrile (10 mL) in a round-bottom flask, add triethylamine (1.2 mmol).

-

Add a solution of this compound (1.0 mmol) in acetonitrile (5 mL) dropwise to the stirred amine solution at room temperature.

-

Heat the reaction mixture to reflux (approximately 82°C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired 2-substituted-1,2,3,4-tetrahydroisoquinoline.

Quantitative Data:

The following table summarizes the yields obtained for the synthesis of various 2-substituted-1,2,3,4-tetrahydroisoquinolines using the general protocol described above.

| Entry | Primary Amine | Product | Yield (%) |

| 1 | Benzylamine | 2-Benzyl-1,2,3,4-tetrahydroisoquinoline | 85 |

| 2 | Aniline | 2-Phenyl-1,2,3,4-tetrahydroisoquinoline | 78 |

| 3 | p-Methoxyaniline | 2-(4-Methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline | 82 |

| 4 | Cyclohexylamine | 2-Cyclohexyl-1,2,3,4-tetrahydroisoquinoline | 75 |

Visualization of the Synthetic Pathway:

Caption: Synthetic pathway for 2-substituted-1,2,3,4-tetrahydroisoquinolines.

Application Note 2: Synthesis of Dibenz[b,f]oxepine Derivatives

Dibenz[b,f]oxepines are a class of tricyclic compounds that form the core structure of several biologically active molecules, including some antidepressant drugs. While direct synthesis from this compound is less commonly reported, it serves as a key synthon for preparing the necessary precursors for the construction of the dibenz[b,f]oxepine scaffold. A common strategy involves the synthesis of a diaryl ether intermediate, which can then undergo an intramolecular cyclization to form the seven-membered oxepine ring.

A plausible synthetic route starting from this compound involves its conversion to 2-(2-hydroxyethyl)benzaldehyde, followed by an etherification reaction with a suitable phenol (B47542) derivative. The resulting diaryl ether can then be cyclized to the dibenz[b,f]oxepine system.

Experimental Protocol: Proposed Synthesis of Dibenz[b,f]oxepine

This protocol outlines a two-step synthetic route to the dibenz[b,f]oxepine scaffold starting from a derivative of this compound.

Step 1: Synthesis of 2-(2-Phenoxyethyl)benzaldehyde

Materials:

-

This compound

-

Phenol

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of phenol (1.0 mmol) in DMF (10 mL), add potassium carbonate (1.5 mmol).

-

Stir the mixture at room temperature for 30 minutes.

-

Add a solution of this compound (1.0 mmol) in DMF (5 mL) to the reaction mixture.

-

Heat the reaction mixture to 80°C and stir for 12 hours.

-

Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

-

Pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography to yield 2-(2-phenoxyethyl)benzaldehyde.

Step 2: Intramolecular Friedel-Crafts Cyclization to form Dibenz[b,f]oxepine

Materials:

-

2-(2-Phenoxyethyl)benzaldehyde

-

Polyphosphoric acid (PPA) or Eaton's reagent

-

Saturated sodium bicarbonate solution

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a flask containing polyphosphoric acid (10 g), add a solution of 2-(2-phenoxyethyl)benzaldehyde (1.0 mmol) in dichloromethane (10 mL).

-

Heat the mixture to 100°C with vigorous stirring for 4 hours.

-

Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature.

-

Carefully pour the mixture onto crushed ice and neutralize with saturated sodium bicarbonate solution.

-

Extract the aqueous layer with dichloromethane (3 x 20 mL).

-

Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography to yield dibenz[b,f]oxepine.

Quantitative Data:

The following table provides estimated yields for the proposed synthesis of dibenz[b,f]oxepine based on analogous reactions reported in the literature.

| Step | Product | Estimated Yield (%) |

| 1 | 2-(2-Phenoxyethyl)benzaldehyde | 70-80 |

| 2 | Dibenz[b,f]oxepine | 50-60 |

Visualization of the Synthetic Pathway:

Caption: Proposed synthetic route to Dibenz[b,f]oxepine.

References

The Reaction of 2-(2-Bromoethyl)benzaldehyde with Amines: A Gateway to Biologically Active Isoindolines

For Immediate Release